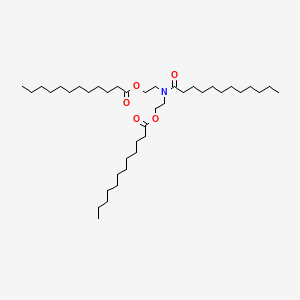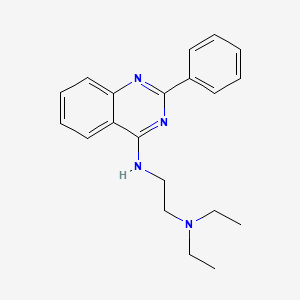![molecular formula C18H20N2O5 B11948488 Ethyl 4-{[(2,5-dimethoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11948488.png)
Ethyl 4-{[(2,5-dimethoxyphenyl)carbamoyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 4-(3-(2,5-DIMETHOXYPHENYL)UREIDO)BENZOATE is a chemical compound with the molecular formula C18H20N2O5 and a molecular weight of 344.37 g/mol . This compound is known for its unique structure, which includes a benzoate ester linked to a ureido group substituted with a 2,5-dimethoxyphenyl moiety . It is often used in early discovery research due to its rare and unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(3-(2,5-DIMETHOXYPHENYL)UREIDO)BENZOATE typically involves the reaction of ethyl 4-aminobenzoate with 2,5-dimethoxyphenyl isocyanate . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 4-(3-(2,5-DIMETHOXYPHENYL)UREIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The ureido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can yield amines .
Applications De Recherche Scientifique
ETHYL 4-(3-(2,5-DIMETHOXYPHENYL)UREIDO)BENZOATE has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of ETHYL 4-(3-(2,5-DIMETHOXYPHENYL)UREIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The ureido group can form hydrogen bonds with biological molecules, potentially affecting their function . The methoxy groups on the phenyl ring can also participate in various interactions, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
ETHYL 4-(3-(2,5-DIMETHOXYPHENYL)UREIDO)BENZOATE can be compared with similar compounds such as:
ETHYL 4-(3-(4-CHLORO-2,5-DIMETHOXYPHENYL)UREIDO)BENZOATE: This compound has a similar structure but includes a chlorine atom, which can affect its reactivity and biological activity.
ETHYL 4-(3-(3,4-DIMETHOXYPHENYL)UREIDO)BENZOATE: This compound has methoxy groups in different positions on the phenyl ring, which can influence its chemical properties.
The uniqueness of ETHYL 4-(3-(2,5-DIMETHOXYPHENYL)UREIDO)BENZOATE lies in its specific substitution pattern and the presence of both ureido and benzoate ester groups, which contribute to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C18H20N2O5 |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
ethyl 4-[(2,5-dimethoxyphenyl)carbamoylamino]benzoate |
InChI |
InChI=1S/C18H20N2O5/c1-4-25-17(21)12-5-7-13(8-6-12)19-18(22)20-15-11-14(23-2)9-10-16(15)24-3/h5-11H,4H2,1-3H3,(H2,19,20,22) |
Clé InChI |
IZSGQZSGJFWNTH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




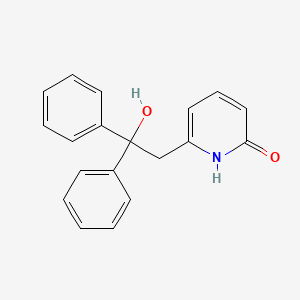



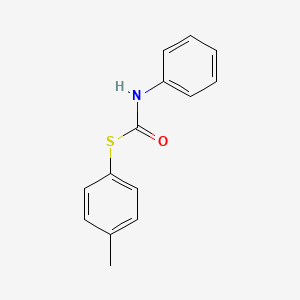
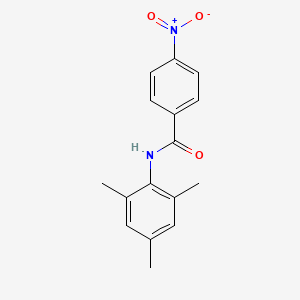
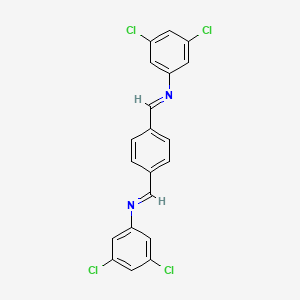

![(4-methylphenyl)methyl N-[2-methyl-5-[(4-methylphenyl)methoxycarbonylamino]phenyl]carbamate](/img/structure/B11948480.png)
![3-[5-(4-chlorophenyl)-2-furyl]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B11948487.png)
